

In-Depth Technical Guide: Synthesis of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

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Compound of Interest

	<i>Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate</i>
Compound Name:	
Cat. No.:	B1418159

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Introduction

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. The isoxazole core is a prominent scaffold in a variety of pharmacologically active molecules, valued for its metabolic stability and ability to participate in various non-covalent interactions.^[1] This guide provides a comprehensive overview of a reliable and efficient synthetic route to this target molecule, delving into the mechanistic underpinnings of the reactions and offering practical, field-tested insights for researchers, scientists, and professionals in drug development. The synthesis is approached with a focus on reproducibility, scalability, and the strategic rationale behind each procedural step.

Retrosynthetic Analysis and Strategy

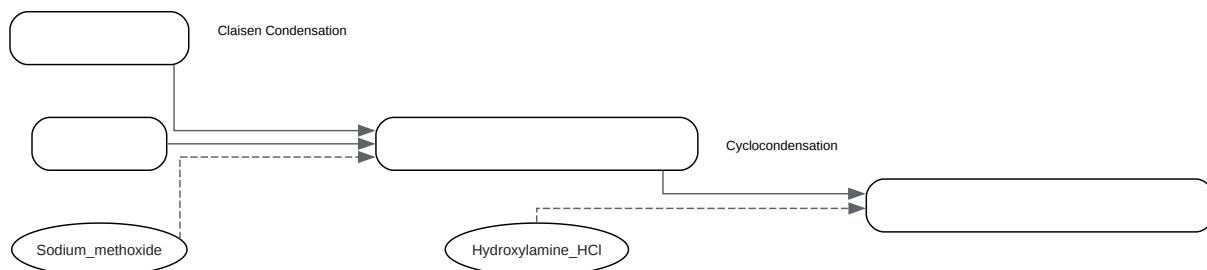
The synthesis of the target molecule, **Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate**, is most effectively approached through a convergent strategy. The core isoxazole ring can be constructed via a 1,3-dipolar cycloaddition reaction, a powerful and widely used method for forming five-membered heterocycles.^{[1][2][3]} This retrosynthetic approach disconnects the isoxazole into a nitrile oxide and an alkyne. However, a more common and often more practical approach for this particular substitution pattern involves the cyclocondensation of a β -diketoester equivalent with hydroxylamine.

A highly efficient and well-documented strategy involves the Claisen condensation of an appropriate acetophenone with a dialkyl oxalate, followed by cyclization with hydroxylamine hydrochloride. This pathway is advantageous due to the commercial availability of starting materials and the generally high yields of the individual steps.

Experimental Workflow and Protocols

The overall synthetic pathway can be visualized as a two-step process:

- Claisen Condensation: Formation of the key intermediate, methyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate.
- Cyclocondensation: Reaction of the β -diketoester intermediate with hydroxylamine hydrochloride to form the target isoxazole ring.



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Caption: Overall synthetic workflow for **Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate**.

Part 1: Synthesis of Methyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate

This initial step involves a base-catalyzed Claisen condensation between 4-hydroxyacetophenone and dimethyl oxalate. Sodium methoxide is a common and effective base for this transformation, acting to deprotonate the methyl group of the acetophenone, thereby generating the requisite nucleophilic enolate.

Step-by-Step Protocol:

- Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (150 mL) and sodium methoxide (1.2 equivalents).
- Reagent Addition: While stirring under a nitrogen atmosphere, add 4-hydroxyacetophenone (1.0 equivalent) to the flask.
- Ester Addition: Slowly add dimethyl oxalate (1.1 equivalents) dropwise to the reaction mixture at room temperature.
- Reaction Progression: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold dilute hydrochloric acid (1 M).
- Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield the crude methyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate.

Causality Behind Experimental Choices:

- Anhydrous Conditions: The use of a flame-dried flask and a nitrogen atmosphere is crucial to prevent the quenching of the sodium methoxide and the enolate intermediate by atmospheric moisture.
- Stoichiometry: A slight excess of dimethyl oxalate is used to ensure complete consumption of the starting acetophenone.
- Acidic Work-up: The addition of hydrochloric acid neutralizes the reaction mixture and protonates the phenoxide and the enolate of the product, causing it to precipitate from the aqueous solution.

Part 2: Synthesis of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

The second and final stage is the cyclocondensation reaction. The β -diketoester intermediate reacts with hydroxylamine hydrochloride in a suitable solvent, typically ethanol or methanol, to form the isoxazole ring. This reaction proceeds via a nucleophilic attack of the hydroxylamine on the ketone carbonyls, followed by an intramolecular condensation and dehydration.

Step-by-Step Protocol:

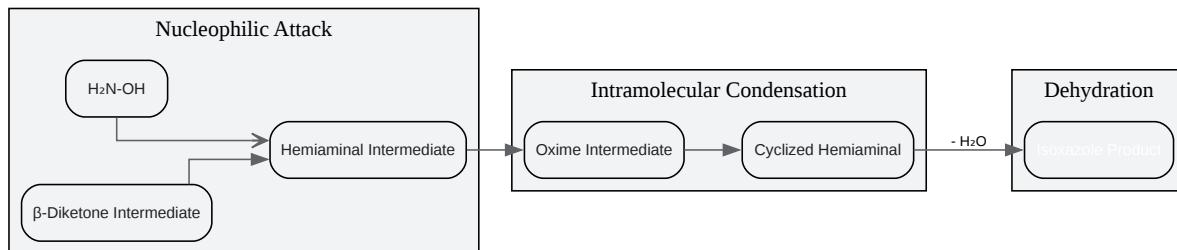
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude methyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate (1.0 equivalent) in ethanol (100 mL).
- **Reagent Addition:** Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.
- **Reaction Progression:** Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
- **Isolation and Purification:** Pour the concentrated mixture into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with cold water, and then dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure **Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate**.

Causality Behind Experimental Choices:

- **Hydroxylamine Hydrochloride:** The hydrochloride salt of hydroxylamine is more stable and easier to handle than the free base.
- **Reflux Conditions:** The elevated temperature facilitates the reaction rate for both the initial nucleophilic addition and the subsequent dehydration steps.
- **Recrystallization:** This purification technique is highly effective for removing any unreacted starting materials and by-products, resulting in a product of high purity.

Mechanistic Insight: The Cyclocondensation Step

The formation of the isoxazole ring from the β -diketoester and hydroxylamine is a classic example of a condensation reaction leading to a heterocyclic system.



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